

Unraveling the Structure of Calcipotriol Impurity F: A Technical Guide

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Compound of Interest

Compound Name: *Impurity F of Calcipotriol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Calcipotriol Impurity F, a critical aspect of quality control in the manufacturing of the psoriasis therapeutic, Calcipotriol. Understanding the identity and formation of such impurities is paramount for ensuring drug safety and efficacy. This document details the identity of Impurity F and outlines the analytical methodologies employed for its isolation and characterization.

Introduction to Calcipotriol and Its Impurities

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of this complex molecule can inadvertently lead to the formation of related substances, or impurities.^[1] Regulatory bodies worldwide mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to safeguard patient health. Calcipotriol Impurity F is one such process-related impurity that requires thorough characterization.

Chemical Identity of Calcipotriol Impurity F

Calcipotriol Impurity F is identified as a silyl-protected derivative of the parent drug, Calcipotriol. The presence of bulky silyl protecting groups on the 1 α and 3 β hydroxyl functions indicates that

this impurity is likely an intermediate or a byproduct from a synthetic route employing silyl ether protection strategies.

The definitive chemical structure of Calcipotriol Impurity F is provided by its IUPAC name: (5Z, 7E, 22E, 24S)-24-cyclopropyl-1 α , 3 β -bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola-5, 7, 10(19), 22-tetraen-24-ol.[\[2\]](#)[\[3\]](#)[\[4\]](#)

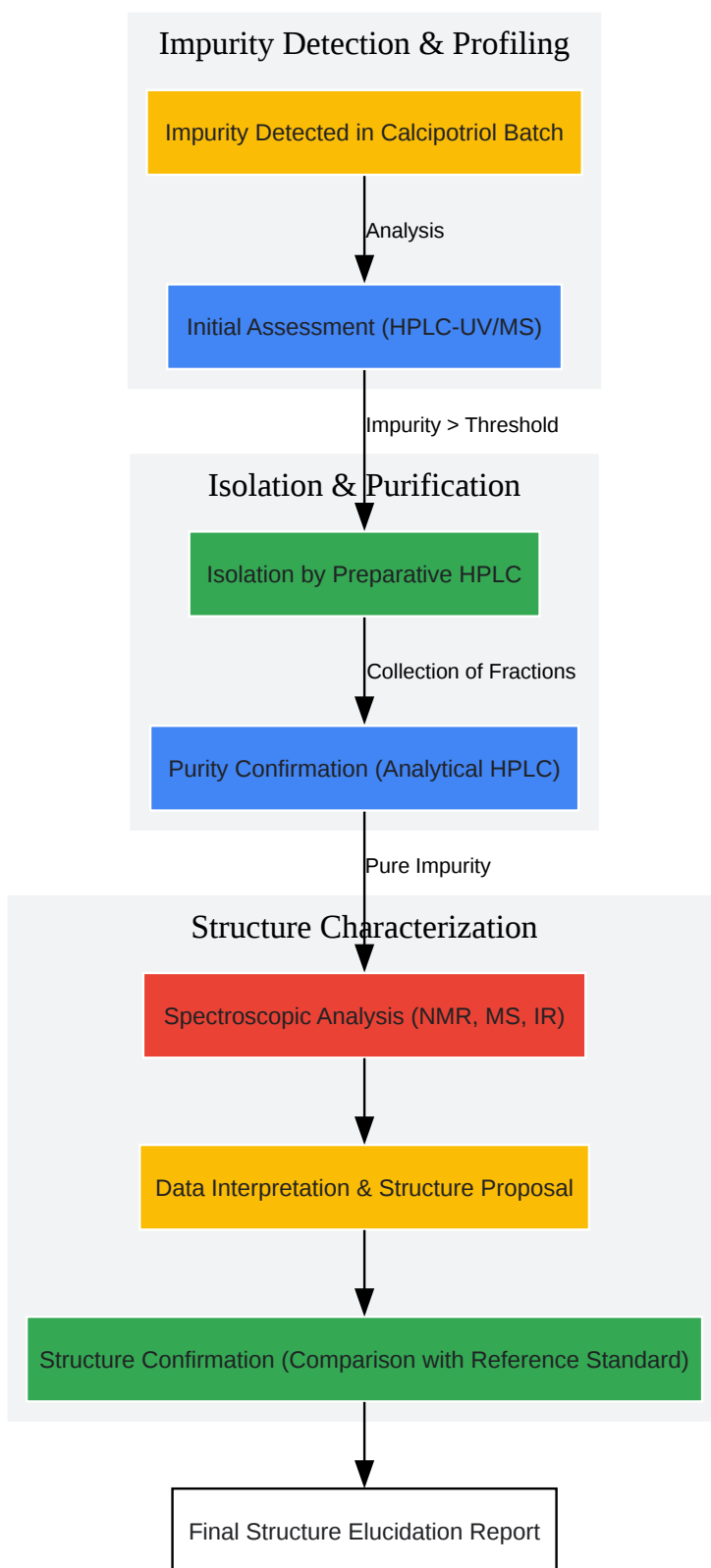
Physicochemical Properties

A summary of the key identifiers for Calcipotriol Impurity F is presented in Table 1.

Property	Value	Reference
CAS Number	112875-61-3	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C39H68O3Si2	[2] [8] [10] [11]
Molecular Weight	641.14 g/mol	[2] [10] [11] [12]
Synonyms	(1 α ,3 β ,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol; 1,3-Bis-O-(tert-butyl)dimethylsilyl)calcipotriene	[3] [4] [11]

Structure Elucidation Methodology

The structural elucidation of Calcipotriol Impurity F involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.



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Figure 1: Logical workflow for the structure elucidation of a pharmaceutical impurity.

Experimental Protocols

The following sections outline the typical experimental protocols used for the isolation and characterization of Calcipotriol Impurity F.

A stability-indicating HPLC method is crucial for the separation of Calcipotriol from its impurities.^{[13][14]} A general preparative HPLC protocol is described below.

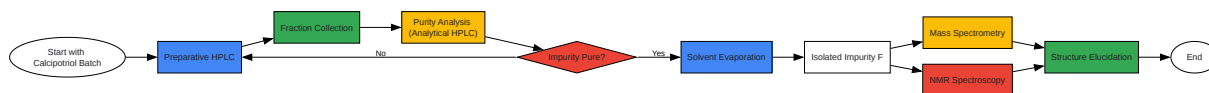
- Instrumentation: Preparative HPLC system with a UV detector.
- Column: A C18 stationary phase is commonly used for the separation of Calcipotriol and its analogs.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typically employed.
- Detection: UV detection at a wavelength where both Calcipotriol and the impurity exhibit significant absorbance (e.g., 264 nm).^[1]
- Procedure:
 - A concentrated solution of the Calcipotriol batch containing Impurity F is prepared in a suitable solvent.
 - The solution is injected onto the preparative HPLC column.
 - Fractions are collected as the impurity elutes from the column.
 - The collected fractions are analyzed by analytical HPLC to confirm the purity of the isolated impurity.
 - Fractions of sufficient purity are pooled and the solvent is evaporated to yield the isolated Calcipotriol Impurity F.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
- Ionization Source: Electrospray ionization (ESI) is a suitable technique for this class of molecules.
- Procedure:
 - The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.
 - Full scan mass spectra are acquired in positive ion mode to determine the molecular weight.
 - Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the impurity is soluble (e.g., CDCl₃).
- Experiments:
 - ¹H NMR: Provides information about the number and chemical environment of protons.
 - ¹³C NMR: Provides information about the carbon skeleton.
 - 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.



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Figure 2: Experimental workflow for the isolation and characterization of Calcipotriol Impurity F.

Spectroscopic Data Interpretation

Note: The following spectroscopic data are illustrative and representative of the expected values for a molecule with the structure of Calcipotriol Impurity F. Actual experimental data should be acquired for definitive confirmation.

m/z (Observed)	Interpretation
641.49	[M+H] ⁺ adduct, consistent with the molecular formula C ₃₉ H ₆₈ O ₃ Si ₂ .
509.38	Loss of one tert-butyldimethylsilyl (TBDMS) group.
377.27	Loss of both TBDMS groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.2	d	1H	Vinylic proton
~6.0	d	1H	Vinylic proton
~5.0	s	1H	Exocyclic methylene proton
~4.8	s	1H	Exocyclic methylene proton
~4.1	m	1H	CH-O-Si
~3.8	m	1H	CH-O-Si
0.8-0.9	m	18H	t-Butyl protons of TBDMS
~0.05	s	12H	Methyl protons of TBDMS

Chemical Shift (ppm)	Assignment
~140-150	Vinylic carbons
~110-120	Vinylic carbons
~106	Exocyclic methylene carbon
~70-80	CH-O-Si carbons
~25	t-Butyl methyl carbons of TBDMS
~18	t-Butyl quaternary carbons of TBDMS
~-5	Methyl carbons of TBDMS

Conclusion

The thorough characterization of Calcipotriol Impurity F is a critical component of ensuring the quality and safety of Calcipotriol drug products. Its identification as (5Z, 7E, 22E, 24S)-24-

cyclopropyl-1 α , 3 β -bis[[[1, 1-dimethylethyl]dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol highlights the importance of monitoring and controlling silyl-protected intermediates in the manufacturing process. The application of a suite of analytical techniques, including preparative HPLC for isolation and mass spectrometry and NMR spectroscopy for structural elucidation, provides the necessary framework for the comprehensive analysis of this and other process-related impurities. This diligent analytical effort is fundamental to the development of robust and safe pharmaceutical products.

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